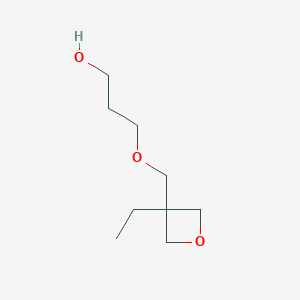

3-Ethyl-3-(3-hydroxypropyl)oxymethyl-oxetane

Katalognummer B8447658

Molekulargewicht: 174.24 g/mol

InChI-Schlüssel: DKBJETRCOHGWRJ-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US08293448B2

Procedure details

In a glass flask having an internal volume of 2000 ml equipped with a stirrer, a thermometer, a dropping funnel, and a reflux condenser, 285 g (3.7 mol) of 1,3-propanediol, 12.1 g (37.5 mmol) of tetrabutylammonium bromide, 72 g (2.2 mol) of 96 mass % sodium hydroxide, and 150 ml of toluene were added and heated up to 80° C. while stirring. Then, 324 g (1.5 mol) of 3-ethyl-3-methanesulfonyloxymethyloxetane with a purity of 90 mass % synthesized in (1) above was gently dropped while keeping the liquid temperature from 80° C. to 90° C. to carry out a reaction at the same temperature range for two hours. After completing the reaction, the reaction solution (a bisoxetane ether compound was generated as little as 7%; value analyzed by gas chromatography) was added with 300 ml of water to separate into a water layer and an organic layer. The water layer thus obtained was extracted with 200 ml of toluene, and the extract (toluene layer) was mixed with the previous organic layer to concentrate under reduced pressure. By distilling the concentrate thus obtained under reduced pressure (from 135° C. to 137° C., 1.1 kPa), 152 g of 3-ethyl-3-(3-hydroxypropyl)oxymethyl-oxetane with a purity of 97% (value analyzed by gas chromatography) as a colorless liquid was obtained (isolated yield based on 3-ethyl-3-methanesulfonyloxymethyloxetane=56%).

Name

3-ethyl-3-methanesulfonyloxymethyloxetane

Quantity

324 g

Type

reactant

Reaction Step Two

[Compound]

Name

( 1 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

bisoxetane ether

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[CH2:1](O)[CH2:2][CH2:3][OH:4].[OH-].[Na+].C1(C)C=CC=CC=1.[CH2:15]([C:17]1([CH2:21][O:22]S(C)(=O)=O)[CH2:20][O:19][CH2:18]1)[CH3:16]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[CH2:15]([C:17]1([CH2:21][O:22][CH2:1][CH2:2][CH2:3][OH:4])[CH2:20][O:19][CH2:18]1)[CH3:16] |f:1.2,5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

285 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCO)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C

|

|

Name

|

|

|

Quantity

|

12.1 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC

|

Step Two

|

Name

|

3-ethyl-3-methanesulfonyloxymethyloxetane

|

|

Quantity

|

324 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)C1(COC1)COS(=O)(=O)C

|

[Compound]

|

Name

|

( 1 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

bisoxetane ether

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

80 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

while stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a glass flask having

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

an internal volume of 2000 ml equipped with a stirrer

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

above was gently dropped

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

from 80° C. to 90° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a reaction at the same temperature range for two hours

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to separate into a water layer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The water layer thus obtained

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

was extracted with 200 ml of toluene

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the extract (toluene layer)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was mixed with the previous organic layer

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

to concentrate under reduced pressure

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

By distilling the

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrate thus

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)C1(COC1)COCCCO

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 152 g | |

| YIELD: CALCULATEDPERCENTYIELD | 58.2% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |